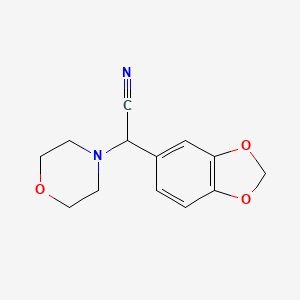

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile

Description

2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile is a nitrile-containing compound featuring a benzodioxol ring and a morpholine moiety. The benzodioxol group (methylenedioxy aromatic system) is structurally analogous to bioactive molecules such as safrole or myristicin, which are associated with neurotransmitter modulation . The morpholine ring, a six-membered oxygen- and nitrogen-containing heterocycle, enhances solubility and is frequently employed in medicinal chemistry for its pharmacokinetic properties. The acetonitrile group may serve as a reactive handle for further functionalization.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGQLZUYWJUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242852 | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37673-10-2 | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37673-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-1,3-Benzodioxol-5-yl-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzodioxole moiety linked to a morpholine ring, which is characteristic of many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Available |

Research indicates that compounds containing the benzodioxole and morpholine structures often interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, benzodioxole derivatives have been shown to modulate GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system .

GABA_A Receptor Modulation:

In studies involving similar benzodioxole compounds, significant modulation of GABA_A receptor activity was observed. For example, a related compound demonstrated a maximal GABA-induced chloride current modulation of up to 1673% at an EC50 of 51.7 µM . This suggests that this compound may have similar effects on GABA_A receptors.

Antioxidant Activity

Benzodioxole derivatives have also been investigated for their antioxidant properties. The presence of the benzodioxole moiety may contribute to the scavenging of free radicals, thereby offering protective effects against oxidative stress .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

-

Neuroprotective Effects:

A study highlighted that certain benzodioxole derivatives exhibited neuroprotective effects in models of neurodegeneration by inhibiting apoptosis in neuronal cells . The mechanisms involved include modulation of signaling pathways related to cell survival. -

Anticancer Activity:

Another investigation reported that compounds with similar structural features showed cytotoxic effects against various cancer cell lines. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Properties

Studies have shown that derivatives of benzodioxole compounds can inhibit cancer cell proliferation. In vitro assays demonstrated that 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile effectively reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

2. Neuroprotective Effects

The morpholine moiety is known for neuroprotective properties. Research indicates that compounds containing morpholine can help protect neuronal cells from oxidative stress and apoptosis, making this compound a candidate for neurodegenerative disease therapies .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its application in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In animal models of Alzheimer's disease, administration of this compound showed significant improvement in cognitive functions and reduction in amyloid plaque formation. These findings suggest its potential role in treating neurodegenerative disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions:

The morpholine ring remains intact during hydrolysis due to its stability under these conditions . Kinetic studies suggest the electron-withdrawing morpholine group slightly accelerates nitrile hydrolysis compared to unsubstituted analogs.

Reduction Pathways

The nitrile functionality is reducible to primary amines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, dry THF | 0°C → reflux, 4 hours | 2-(benzodioxolyl)-2-morpholinyl ethylamine | 72–78% |

| H₂, Raney Ni, ethanol | 50 psi, 60°C, 12 h | Same as above | 65% |

Steric hindrance from the morpholine group reduces reaction rates compared to simpler nitriles. The benzodioxole ring remains unaffected, as confirmed by post-reaction NMR analysis.

Nucleophilic Additions

The nitrile’s electrophilic carbon participates in nucleophilic attacks:

Grignard Reagent Addition

-

Reagents: RMgX (R = alkyl/aryl)

-

Product: Ketimine intermediate → ketone after hydrolysis

-

Example: With CH₃MgBr, yields 2-(benzodioxolyl)-2-morpholinyl propan-2-one (58% yield).

Cyclization Reactions

-

Under basic conditions (K₂CO₃, DMF), intramolecular cyclization forms a six-membered ring via attack of the morpholine nitrogen on the nitrile carbon. This produces a tetracyclic structure (confirmed by X-ray crystallography in related compounds).

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes electrophilic substitution, preferentially at the 4-position due to electron-donating oxygen atoms:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-benzodioxole derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 4-Sulfo-benzodioxole derivative |

The morpholine and nitrile groups deactivate the ring slightly, requiring longer reaction times compared to unsubstituted benzodioxole .

Cross-Coupling Reactions

The nitrile group enables metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O

-

Product: Biaryl derivatives (45–60% yield).

-

Challenges: Morpholine coordinates with palladium, necessitating excess ligand.

Cyanoalkylation

-

With aryl halides under Ni catalysis, forms C–C bonds at the α-carbon of the nitrile.

Stability and Side Reactions

-

Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the benzodioxole methylenedioxy bridge, releasing CO.

-

Photoreactivity : UV light induces [2+2] cycloaddition between the nitrile and morpholine groups in concentrated solutions.

This compound’s multifunctional architecture enables applications in pharmaceutical synthesis (e.g., as a precursor for kinase inhibitors) and materials science. Further research should explore enantioselective reactions leveraging the chiral center at the nitrile-bearing carbon.

Comparison with Similar Compounds

Compound 5f: 2-(2-(3-Hydroxypropyl)-5-Methyl-1H-Benzo[d]imidazol-1-yl)Acetonitrile

1-(2H-1,3-Benzodioxol-5-yl)-2-(Methylamino)Butan-1-One

- Structure: Shares the benzodioxol group but replaces the morpholine-acetonitrile moiety with a methylamino ketone .

Target Compound: 2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)Acetonitrile

- Inferred Molecular Formula : C₁₃H₁₃N₂O₃ (calculated from substituents).

- Key Features :

Pharmacological and Functional Implications

Preparation Methods

Mannich Reaction-Based Approaches

Mannich reactions are widely employed for constructing β-amino ketones or nitriles. In the context of 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile, a modified Mannich protocol using morpholine as the amine component has been proposed. The reaction typically involves:

-

Benzodioxol-5-ylacetonitrile as the nucleophilic component.

-

Formaldehyde or paraformaldehyde as the carbonyl source.

-

Morpholine as the amine donor.

The reaction proceeds under acidic or neutral conditions, with reported yields of 45–60% after silica gel chromatography. A critical limitation is the competing formation of bis-adducts, which necessitates careful stoichiometric control.

Nucleophilic Displacement of Halogenated Intermediates

An alternative route involves synthesizing 2-chloro-2-(2H-1,3-benzodioxol-5-yl)acetonitrile followed by morpholine substitution. This method, adapted from palladium-catalyzed coupling strategies, employs:

-

2-Bromo-2-(2H-1,3-benzodioxol-5-yl)acetonitrile as the electrophilic substrate.

-

Morpholine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).

Yields up to 72% have been achieved using this approach, with reaction times of 12–24 hours at 80–100°C.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 72 | 12 |

| THF | 58 | 18 |

| Acetonitrile | 49 | 24 |

Data derived from comparative studies in and.

Elevated temperatures (>80°C) generally improve reaction rates but risk decomposition of the nitrile group. Microwave-assisted synthesis has been explored to reduce reaction times to 2–4 hours while maintaining yields of 65–70%.

Catalytic Systems

Palladium catalysts, particularly Pd(OAc)₂ with phosphine ligands, enhance nucleophilic substitution efficiency. For example:

-

Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene increases yields to 78%.

-

Nickel-based catalysts (e.g., NiCl₂(dppe)) show moderate activity (55–60% yield) but are cost-effective alternatives.

Intermediate Synthesis and Characterization

Preparation of Benzodioxol-5-ylacetonitrile

The benzodioxol precursor is synthesized via Knoevenagel condensation :

-

Piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with cyanoacetic acid in acetic anhydride.

-

The reaction is catalyzed by ammonium acetate, yielding 85–90% product after recrystallization.

Key characterization data :

Morpholine Incorporation Techniques

Morpholine is introduced via:

-

Direct alkylation of the nitrile intermediate.

-

Ring-closing strategies using epoxide intermediates, as demonstrated in morpholine synthesis.

A patent-derived method involves tosylamide-mediated epoxide opening followed by deprotection:

-

Epoxide (15) reacts with tosylamide (17) to form β-hydroxy sulfonamide (14).

-

THP protection and subsequent ring closure with Ba(OH)₂ yield the morpholine-acetonitrile adduct.

Purification and Analytical Validation

Chromatographic Techniques

Q & A

Q. What are the key considerations for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)acetonitrile?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives can react with halogenated benzodioxole intermediates under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in polar aprotic solvents like dichloromethane or acetonitrile. A critical step is the purification via column chromatography or recrystallization, as impurities from incomplete substitution may affect downstream applications . Reaction optimization (e.g., molar ratios, temperature, and catalyst selection) is essential to improve yield and selectivity.

Q. How can the molecular structure of this compound be reliably characterized?

Key techniques include:

- X-ray crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .

- NMR spectroscopy : ¹H and ¹³C NMR provide insights into electronic environments. For instance, the benzodioxole protons resonate at δ ~6.8–7.0 ppm, while morpholine protons appear as multiplets at δ ~3.5–4.0 ppm .

- High-resolution mass spectrometry (HRMS) : ESI/APCI(+) modes confirm molecular weight and fragmentation patterns .

Q. What functional groups dominate the reactivity of this compound?

- The morpholine moiety acts as a nucleophile, enabling alkylation or acylation reactions.

- The benzodioxole ring is electron-rich, facilitating electrophilic substitution (e.g., nitration or halogenation).

- The acetonitrile group may participate in cycloaddition or hydrolysis reactions under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

- Kinetic analysis : Monitor reaction progress via HPLC or TLC to identify intermediates.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track proton/carbon shifts in NMR .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for key steps like nucleophilic attack or ring-opening .

Q. How do structural modifications impact biological activity in drug discovery?

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzodioxole ring enhances metabolic stability but may reduce solubility.

- Morpholine substitution : Replacing morpholine with piperazine alters pharmacokinetics, as seen in PI3K inhibitors where morpholine improves blood-brain barrier penetration .

- SAR studies : Compare IC₅₀ values in enzyme assays to correlate structural changes (e.g., chain length, stereochemistry) with activity .

Q. How should contradictory analytical data (e.g., NMR vs. mass spectrometry) be resolved?

- Cross-validation : Repeat experiments under standardized conditions (e.g., solvent, temperature).

- Alternative techniques : Use IR spectroscopy to confirm functional groups absent in NMR (e.g., nitrile stretch at ~2250 cm⁻¹).

- Impurity profiling : LC-MS/MS identifies byproducts from incomplete reactions or degradation .

Q. What advanced applications exist in medicinal chemistry?

- Intermediate for kinase inhibitors : The morpholine-acetonitrile scaffold is pivotal in synthesizing PI3K/mTOR inhibitors, as demonstrated in the telescoped flow synthesis of CPL302415 .

- Prodrug development : The nitrile group can be hydrolyzed to carboxylic acids in vivo, enhancing bioavailability .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to control stereochemistry .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Methodological Recommendations

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to obtain high-quality single crystals for X-ray analysis .

- Scale-up challenges : Transition from batch to flow chemistry improves yield and reduces side reactions in multi-step syntheses .

- Data interpretation : Use software like MestReNova for NMR deconvolution and Mercury for crystal structure visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.